molecular formula C13H17BrN2O3 B4237765 5-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]-2-furamide

5-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]-2-furamide

Cat. No. B4237765
M. Wt: 329.19 g/mol
InChI Key: GJCGMWNYEAGAST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furamide derivatives involves complex chemical reactions, including palladium-catalyzed cyclization processes. For instance, a novel synthesis method for 2,5-diimino-furans, which are precursors to maleamides, involves palladium-catalyzed cyclization of bromoacrylamides with isocyanides, showcasing a key synthesis pathway that might be relevant for derivatives of 5-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]-2-furamide (Jiang et al., 2014).

Molecular Structure Analysis

Crystal structure analyses, such as that of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, provide insights into the spatial arrangement of atoms within molecules, which is crucial for understanding the properties and reactivity of chemical compounds. These studies reveal details like bond angles, lengths, and the overall geometry of the molecule, which are essential for understanding the compound's chemical behavior (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Chemical reactions involving 5-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]-2-furamide and its derivatives can be complex, involving multiple steps and intermediates. For example, the synthesis of functionalized furan-2-carboxamides through reactions like Suzuki-Miyaura cross-coupling highlights the chemical versatility and reactivity of furamide derivatives. Such reactions not only extend the chemical utility of these compounds but also their potential applications in various domains (Siddiqa et al., 2022).

Physical Properties Analysis

The physical properties of furamide derivatives, including 5-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]-2-furamide, such as solubility, melting point, and glass transition temperature, are crucial for their application in material science and other fields. Studies on bio-based amorphous polyamides synthesized from furan derivatives indicate high glass transition temperatures and specific solubility profiles, which are significant for their practical use (Mao et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific types of chemical reactions, are integral for understanding and predicting the behavior of furamide derivatives in different environments. The synthesis and study of furan-2,5-dicarboxylate-based polyamides, for instance, provide valuable insights into the reactivity and functionalization potential of furamide derivatives (Jiang et al., 2016).

properties

IUPAC Name

5-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c14-11-7-6-10(19-11)13(18)15-8-12(17)16-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCGMWNYEAGAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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